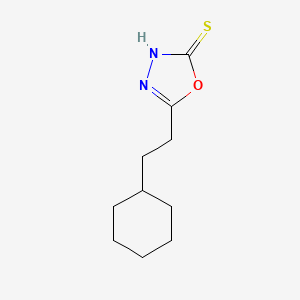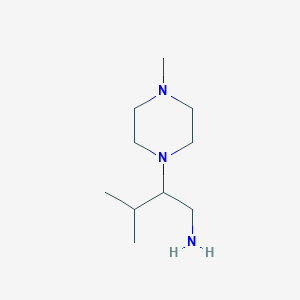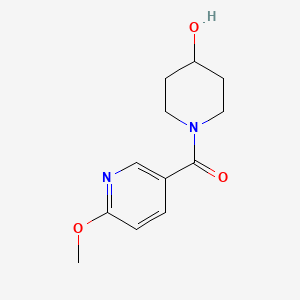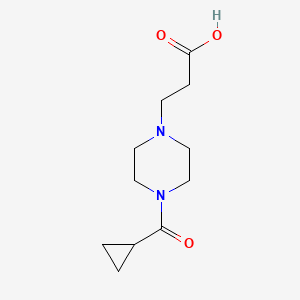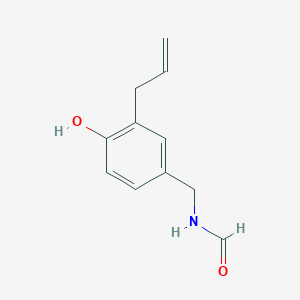
(3-Allyl-4-hydroxybenzyl)formamide
Overview
Description
(3-Allyl-4-hydroxybenzyl)formamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of an allyl group, a hydroxybenzyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Allyl-4-hydroxybenzyl)formamide typically involves the reaction of 3-allyl-4-hydroxybenzaldehyde with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (3-Allyl-4-hydroxybenzyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of (3-Allyl-4-oxobenzyl)formamide.
Reduction: Formation of (3-Allyl-4-hydroxybenzyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Allyl-4-hydroxybenzyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Allyl-4-hydroxybenzyl)formamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes and receptors, potentially modulating their activity. The formamide group may also play a role in binding to proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
(3-Allyl-4-hydroxybenzaldehyde): Similar structure but lacks the formamide group.
(3-Allyl-4-hydroxybenzoic acid): Contains a carboxylic acid group instead of a formamide group.
(3-Allyl-4-hydroxybenzylamine): Contains an amine group instead of a formamide group.
Uniqueness: (3-Allyl-4-hydroxybenzyl)formamide is unique due to the presence of both the allyl and formamide groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[(4-hydroxy-3-prop-2-enylphenyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-3-10-6-9(7-12-8-13)4-5-11(10)14/h2,4-6,8,14H,1,3,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUCOHRNPBGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)CNC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



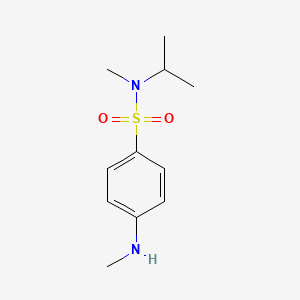
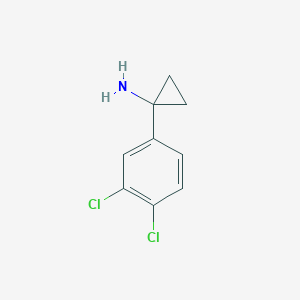

amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
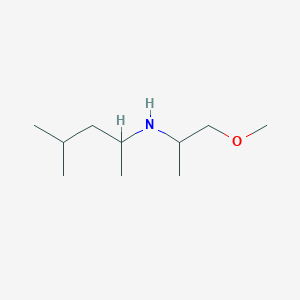

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)
![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)
